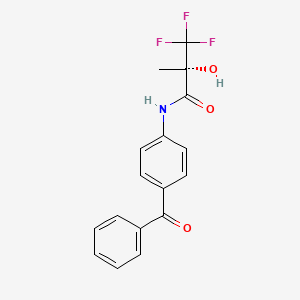

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Übersicht

Beschreibung

ZD-6169, auch bekannt als (S)-N-(4-Benzoylphenyl)-3,3,3-trifluor-2-hydroxy-2-methylpropionamid, ist ein niedermolekulares Medikament, das ursprünglich von AstraZeneca Pharmaceuticals Co., Ltd. entwickelt wurde. Es ist ein Kaliumkanalöffner, der ATP-sensitive Kaliumkanäle aktiviert. Diese Verbindung wurde hauptsächlich auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Urogenitalerkrankungen, insbesondere Harninkontinenz, untersucht .

Herstellungsmethoden

Die Synthese von ZD-6169 umfasst mehrere Schritte, beginnend mit den entsprechenden Benzoylphenyl- und Trifluormethylvorläufern. Die wichtigsten Schritte umfassen:

Bildung des Benzoylphenyl-Zwischenprodukts: Das Benzoylphenyl-Zwischenprodukt wird durch eine Friedel-Crafts-Acylierungsreaktion synthetisiert, bei der Benzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators mit einer aromatischen Verbindung reagiert.

Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung eines Trifluormethylierungsmittels eingeführt.

Bildung des Endprodukts: Das Endprodukt, ZD-6169, wird durch eine Kondensationsreaktion zwischen dem Benzoylphenyl-Zwischenprodukt und der trifluormethylierten Verbindung erhalten, gefolgt von Reinigungsschritten wie Umkristallisation

Vorbereitungsmethoden

The synthesis of ZD-6169 involves several steps, starting from the appropriate benzoylphenyl and trifluoromethyl precursors. The key steps include:

Formation of the Benzoylphenyl Intermediate: The benzoylphenyl intermediate is synthesized through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Formation of the Final Product: The final product, ZD-6169, is obtained through a condensation reaction between the benzoylphenyl intermediate and the trifluoromethylated compound, followed by purification steps such as recrystallization

Analyse Chemischer Reaktionen

ZD-6169 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: ZD-6169 kann Oxidationsreaktionen, insbesondere an der Hydroxylgruppe, eingehen, die zur Bildung der entsprechenden Ketone oder Carbonsäuren führen.

Reduktion: Die Verbindung kann je nach Reaktionsbedingungen und verwendeten Reagenzien zu Alkoholen oder Aminen reduziert werden.

Substitution: ZD-6169 kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Trifluormethylgruppe durch andere Nucleophile ersetzt werden kann.

Hydrolyse: Die Amidbindung in ZD-6169 kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Bildung der entsprechenden Carbonsäure und des Amins führt

Wissenschaftliche Forschungsanwendungen

ZD-6169 wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Pharmakologie: ZD-6169 wurde verwendet, um die Rolle von ATP-sensitiven Kaliumkanälen bei der Entspannung der glatten Muskulatur, insbesondere in der Harnblase, zu untersuchen. .

Toxikologie: Studien haben die Auswirkungen von ZD-6169 auf vaskuläre Endothelzellen und sein Potenzial zur Induktion von medikamenteninduzierten Gefäßschäden untersucht.

Elektrophysiologie: ZD-6169 wurde verwendet, um die elektrophysiologischen Eigenschaften von Kaliumkanälen in verschiedenen Geweben zu untersuchen, darunter die Harnblase und die glatte Gefäßmuskulatur.

Wirkmechanismus

ZD-6169 entfaltet seine Wirkungen durch Aktivierung von ATP-sensitiven Kaliumkanälen in glatten Muskelzellen. Diese Aktivierung führt zu einer Hyperpolarisation der Zellmembran, wodurch die Erregbarkeit und Kontraktilität der glatten Muskulatur reduziert werden. Die Verbindung bindet an den Kaliumkanal und induziert eine Konformationsänderung, die den Kanal öffnet und es Kaliumionen ermöglicht, aus der Zelle zu fließen. Diese Hyperpolarisation hemmt den Einstrom von Calciumionen, was zu einer Muskelentspannung führt .

Wissenschaftliche Forschungsanwendungen

ZD-6169 has been extensively studied for its scientific research applications, including:

Pharmacology: ZD-6169 has been used to investigate the role of ATP-sensitive potassium channels in smooth muscle relaxation, particularly in the urinary bladder. .

Toxicology: Studies have evaluated the effects of ZD-6169 on vascular endothelial cells and its potential to cause drug-induced vascular injury.

Electrophysiology: ZD-6169 has been used to study the electrophysiological properties of potassium channels in various tissues, including the urinary bladder and vascular smooth muscle.

Wirkmechanismus

ZD-6169 exerts its effects by activating ATP-sensitive potassium channels in smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, reducing the excitability and contractility of the smooth muscle. The compound binds to the potassium channel and induces a conformational change that opens the channel, allowing potassium ions to flow out of the cell. This hyperpolarization inhibits the influx of calcium ions, leading to muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

ZD-6169 gehört zu einer Klasse von Verbindungen, die als Kaliumkanalöffner bekannt sind. Zu ähnlichen Verbindungen gehören:

Cromakalim: Ein weiterer Kaliumkanalöffner, der ATP-sensitive Kaliumkanäle aktiviert und zur Untersuchung der Entspannung der glatten Muskulatur verwendet wird.

Pinacidil: Ein Kaliumkanalöffner mit ähnlichen Wirkmechanismen, der in der Forschung zur Entspannung der glatten Gefäßmuskulatur verwendet wird.

Levcromakalim: Ein Analog von Cromakalim, das auch zur Untersuchung der Kaliumkanalaktivierung und der Entspannung der glatten Muskulatur verwendet wird

ZD-6169 ist durch seine spezifische Struktur und seine hohe Potenz bei der Aktivierung von ATP-sensitiven Kaliumkanälen in der Harnblase einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der Physiologie der Blasenglatten Muskulatur und potenziellen therapeutischen Anwendungen macht .

Eigenschaften

CAS-Nummer |

147696-46-6 |

|---|---|

Molekularformel |

C17H14F3NO3 |

Molekulargewicht |

337.29 g/mol |

IUPAC-Name |

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1 |

InChI-Schlüssel |

LVEDGSIMCSQNNX-INIZCTEOSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Isomerische SMILES |

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Synonyme |

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.